(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluorobenzyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluorobenzyl)amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.
Wirkmechanismus
The exact mechanism of action of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluorobenzyl)amine hydrochloride is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which can increase the levels of these neurotransmitters in the brain, leading to its potential use as an antidepressant and antipsychotic agent.
Biochemical and Physiological Effects:
Studies have shown that (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluorobenzyl)amine hydrochloride can have various biochemical and physiological effects. It has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to improvements in mood and cognitive function. Additionally, it has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluorobenzyl)amine hydrochloride in lab experiments is its potential use as a multifunctional agent. It has been shown to have antidepressant, antipsychotic, anti-inflammatory, and anticancer properties, making it a versatile compound for researchers. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluorobenzyl)amine hydrochloride. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including depression, schizophrenia, and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, more studies are needed to determine the optimal dosage and administration of this compound for its potential therapeutic use.
Conclusion:
In conclusion, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluorobenzyl)amine hydrochloride is a promising compound with potential applications in various fields, including medicinal chemistry and drug development. Its multifunctional properties make it a versatile compound for researchers, and further studies are needed to fully understand its mechanism of action and potential therapeutic use.
Synthesemethoden
The synthesis method of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluorobenzyl)amine hydrochloride involves the reaction of 4-fluorobenzylamine with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to its hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluorobenzyl)amine hydrochloride has shown promising results in various scientific research applications. It has been studied for its potential use as an antidepressant, antipsychotic, and anti-inflammatory agent. Additionally, it has been investigated for its role in the treatment of certain cancers, including breast and lung cancer.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(4-fluorophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2.ClH/c17-14-4-1-12(2-5-14)10-18-11-13-3-6-15-16(9-13)20-8-7-19-15;/h1-6,9,18H,7-8,10-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLSUIKUQGLBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNCC3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.